Dimethylgermanone

Descripción general

Descripción

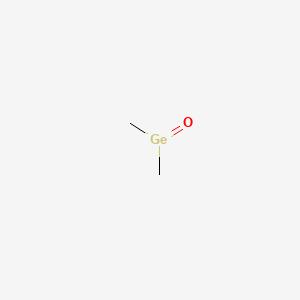

Dimethylgermanone is an organogermanium compound with the chemical formula C₂H₆GeO It is a member of the organometallic family, where germanium is bonded to organic groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethylgermanone can be synthesized through the flash vacuum co-pyrolysis of 3,3-dimethyl-6-oxa-3-germabicyclo[3,1,0]hexane with various trapping reagents . This method involves the thermal decomposition of the precursor compound in the presence of trapping reagents, leading to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organometallic chemistry techniques, which may include the use of germanium tetrachloride and organic reagents under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions: Dimethylgermanone undergoes various chemical reactions, including:

Insertion Reactions: It can insert into silicon-oxygen and silicon-chlorine bonds.

Oxidation and Reduction: As an organometallic compound, it can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions:

Insertion Reactions: These reactions typically occur under flash vacuum co-pyrolysis conditions with trapping reagents.

Oxidation and Reduction: Common reagents may include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products:

Aplicaciones Científicas De Investigación

Dimethylgermanone has several applications in scientific research:

Chemistry: It is used in the study of organometallic chemistry and the synthesis of novel organogermanium compounds.

Biology and Medicine: While specific biological and medicinal applications are less documented, organogermanium compounds are generally explored for their potential therapeutic properties.

Industry: It may be used in the development of materials with unique properties, such as semiconductors and catalysts.

Mecanismo De Acción

The mechanism by which dimethylgermanone exerts its effects involves its ability to participate in insertion reactions and form stable adducts with silicon-oxygen and silicon-chlorine bonds . The molecular targets and pathways involved are primarily related to its reactivity with these bonds, which can influence the properties of the resulting compounds.

Comparación Con Compuestos Similares

Dimethyltin Dichloride: Another organometallic compound with similar reactivity.

Dimethylsilane: Shares the dimethyl group but with silicon instead of germanium.

Uniqueness: Dimethylgermanone is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs. Its ability to form stable adducts with silicon-oxygen and silicon-chlorine bonds is a notable feature .

Propiedades

IUPAC Name |

dimethyl(oxo)germane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6GeO/c1-3(2)4/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMVWSAUPLVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6GeO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198659 | |

| Record name | Germane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5061-27-8 | |

| Record name | Germane, dimethyloxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5061-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, dimethyloxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC269583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.